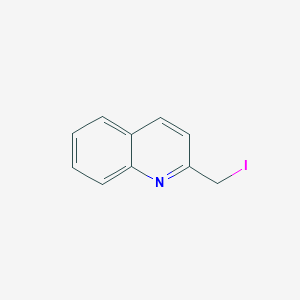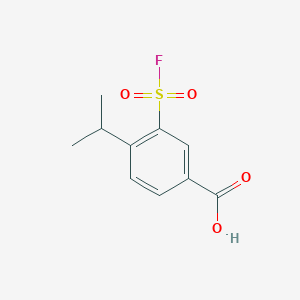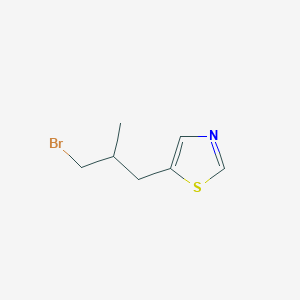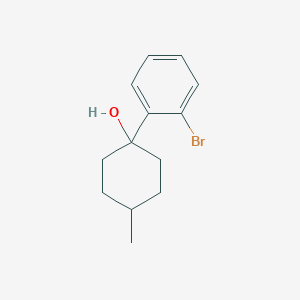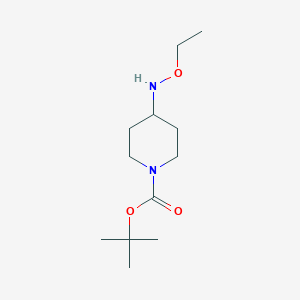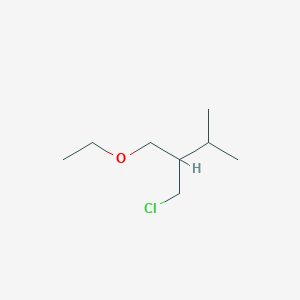
2-Bromo-4-fluorophenyl chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluorophenyl chloroformate is an organic compound with the molecular formula C7H3BrClFO2. It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring, along with a chloroformate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-fluorophenyl chloroformate typically involves the reaction of 2-bromo-4-fluorobenzene with chloroformyl chloride (thionyl chloride). The reaction conditions usually include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-fluorophenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can yield a carbamate, while reaction with an alcohol can produce an ester.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluorophenyl chloroformate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, such as the derivatization of peptides and proteins.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-fluorophenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
- 2-Bromo-4-fluorophenyl acetate
- 4-Bromo-2-fluorophenyl chloroformate
- 2-Bromo-4-fluorophenyl chlorothioformate
Comparison: 2-Bromo-4-fluorophenyl chloroformate is unique due to its specific combination of bromine, fluorine, and chloroformate groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of reactivity and versatility in chemical synthesis .
Propiedades
Fórmula molecular |
C7H3BrClFO2 |
|---|---|
Peso molecular |
253.45 g/mol |
Nombre IUPAC |
(2-bromo-4-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrClFO2/c8-5-3-4(10)1-2-6(5)12-7(9)11/h1-3H |
Clave InChI |
NFJMNZPDCJIYMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Br)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


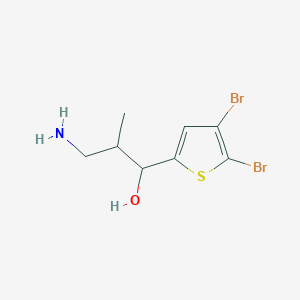
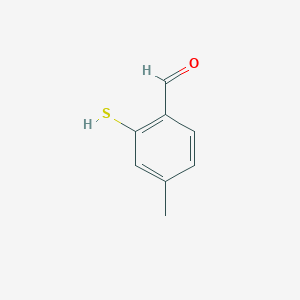

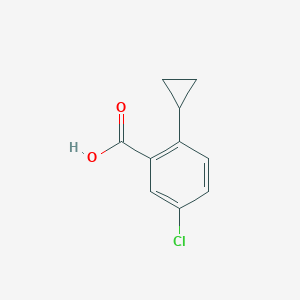
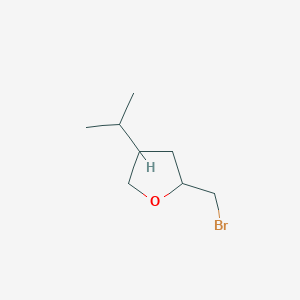
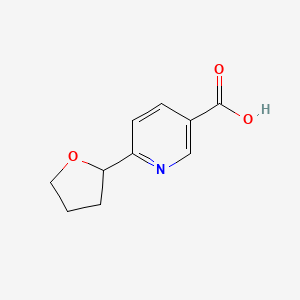
![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)
